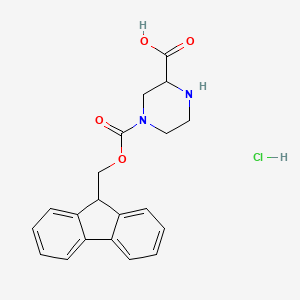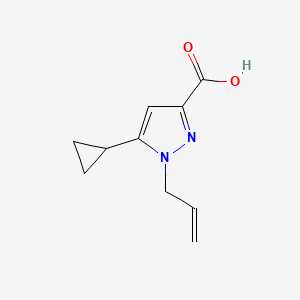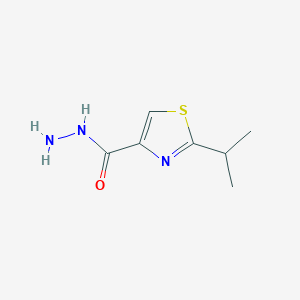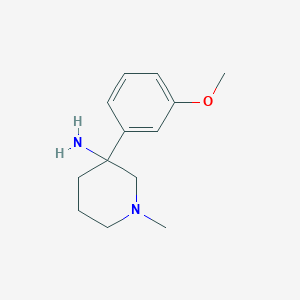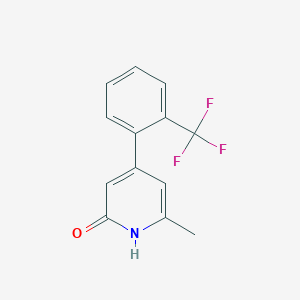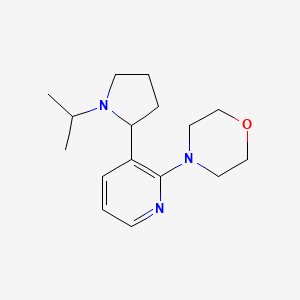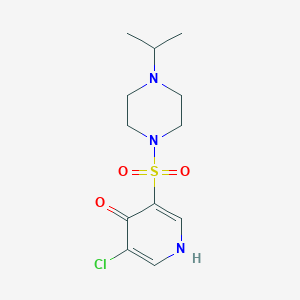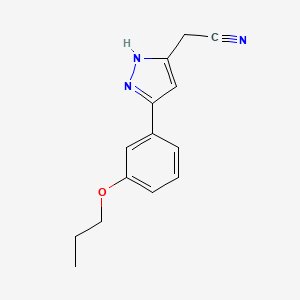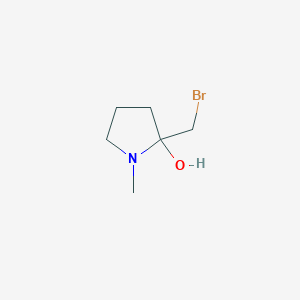
2-(Bromomethyl)-1-methylpyrrolidin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-1-methylpyrrolidin-2-ol is an organic compound that belongs to the class of brominated pyrrolidines. This compound is characterized by the presence of a bromomethyl group attached to a pyrrolidine ring, which also contains a hydroxyl group and a methyl group. The molecular structure of this compound makes it a versatile intermediate in organic synthesis and various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-methylpyrrolidin-2-ol typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methylpyrrolidin-2-ol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the bromination reaction is conducted in a pipeline reactor. This method allows for better control of reaction conditions and improved yields. The use of solvents like acetone, dichloromethane, or acetonitrile is common in such processes .
化学反应分析
Types of Reactions
2-(Bromomethyl)-1-methylpyrrolidin-2-ol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the bromine atom, yielding 1-methylpyrrolidin-2-ol.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Benzoyl Peroxide: Acts as a radical initiator in bromination.
Sodium Borohydride (NaBH4): Commonly used for reduction reactions.
Chromium Trioxide (CrO3): Used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Produces various substituted pyrrolidines.
Oxidation: Yields 2-bromomethyl-1-methylpyrrolidin-2-one.
Reduction: Produces 1-methylpyrrolidin-2-ol.
科学研究应用
2-(Bromomethyl)-1-methylpyrrolidin-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-(Bromomethyl)-1-methylpyrrolidin-2-ol involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The hydroxyl group in the compound can also engage in hydrogen bonding and other interactions, influencing its reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Another brominated compound with a similar bromomethyl group but different ring structure.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.
Uniqueness
2-(Bromomethyl)-1-methylpyrrolidin-2-ol is unique due to its combination of a bromomethyl group, a hydroxyl group, and a pyrrolidine ring. This combination provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis and various chemical transformations.
属性
分子式 |
C6H12BrNO |
|---|---|
分子量 |
194.07 g/mol |
IUPAC 名称 |
2-(bromomethyl)-1-methylpyrrolidin-2-ol |
InChI |
InChI=1S/C6H12BrNO/c1-8-4-2-3-6(8,9)5-7/h9H,2-5H2,1H3 |
InChI 键 |
BEGUOTPURFZSCI-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC1(CBr)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




